molecular formula C18H16F2N2OS B2394639 (3,4-Difluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851805-12-4

(3,4-Difluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2394639
M. Wt: 346.4
InChI Key: MXBAJGXIQQGTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3,4-Difluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone” is a chemical compound with the molecular formula C18H16F2N2OS and a molecular weight of 346.41. It is not intended for human or veterinary use and is for research use only1.



Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, related compounds such as “3,4-Difluorophenylboronic Acid” are used as building blocks in the synthesis of several organic compounds via Suzuki-Miyaura cross-coupling reactions2.



Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C18H16F2N2OS/c1-23-14-7-5-6-12(9-14)18(22)13-8-10-15(19)16(20)11-13/h5-11H,1H3,(H,22,23). This code provides a standard way to encode the compound’s molecular structure1.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, related compounds like “3,4-Difluorophenylboronic Acid” are known to participate in Suzuki-Miyaura cross-coupling reactions2.



Physical And Chemical Properties Analysis

This compound has a molecular weight of 346.41. The specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.


Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

An efficient approach for the regioselective synthesis of related heterocyclic compounds through a catalyst- and solvent-free method, utilizing microwave-assisted Fries rearrangement. The study showcases the potential of such compounds as intermediates in the synthesis of complex molecules, hinting at the versatility of similar structures in chemical synthesis (Moreno-Fuquen et al., 2019).

Isomorphism in Heterocyclic Analogues

Research on isomorphous structures that obey the chlorine-methyl exchange rule, demonstrating the importance of structural variations in influencing the properties of chemical compounds. This could provide a foundation for understanding how modifications in chemical structures, similar to the one , impact their behavior and applications (Rajni Swamy et al., 2013).

Biological Activities of Heterocyclic Compounds

A study on the synthesis and biological activities of novel N-phenylpyrazolyl aryl methanones derivatives, which includes discussion on their herbicidal and insecticidal activities. This suggests potential agricultural applications for compounds with similar structures (Wang et al., 2015).

Fluorination of Fluorophores

Research into the fluorination of fluorophores to enhance photostability and improve spectroscopic properties, with detailed methodology on synthesizing fluorinated analogues. This could imply applications in materials science and spectroscopy for compounds like the one (Woydziak et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.


Future Directions

The future directions for this compound are not specified in the search results. However, given its potential use in research, it may have applications in the development of new materials or pharmaceuticals.


Please note that this information is based on available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.


properties

IUPAC Name

(3,4-difluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2OS/c1-12-2-4-13(5-3-12)11-24-18-21-8-9-22(18)17(23)14-6-7-15(19)16(20)10-14/h2-7,10H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBAJGXIQQGTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Difluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

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